molecular formula C16H14ClN3O4 B2365751 N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide CAS No. 1396883-12-7

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Cat. No.: B2365751
CAS No.: 1396883-12-7
M. Wt: 347.76
InChI Key: SRPQZAXYPKBXLF-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a complex organic compound characterized by its unique structural features. This compound contains a chlorinated cyanophenyl group, a furan ring, and an oxalamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of 5-chloro-2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(furan-2-yl)-2-hydroxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Furanones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide
  • N’-(5-chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is unique due to its combination of a chlorinated cyanophenyl group, a furan ring, and an oxalamide moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-16(23,13-3-2-6-24-13)9-19-14(21)15(22)20-12-7-11(17)5-4-10(12)8-18/h2-7,23H,9H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPQZAXYPKBXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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